Dimethenamid ESA-d6

Environmental analytical chemistry Pesticide residue analysis Stable isotope dilution assay

Quantifying Dimethenamid ESA in groundwater and surface water is compromised by matrix effects and variable SPE recovery when using non-isotopic internal standards. Dimethenamid ESA-d6 is a hexadeuterated stable isotope-labeled internal standard (SIL-IS) that co-elutes with the native analyte and provides a +6 Da mass shift for unambiguous MRM channel separation. - Enables validated LC-MS/MS quantification per EPA Method 535 with MDLs of 0.01-0.07 μg/L. - Compensates for matrix effects from dissolved organic carbon in environmental water samples. - Corrects for extraction recovery variability across sample batches, ensuring data quality objectives for SDWA compliance testing and groundwater vulnerability assessments.

Molecular Formula C12H19NO5S2
Molecular Weight 327.5 g/mol
Cat. No. B12401527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethenamid ESA-d6
Molecular FormulaC12H19NO5S2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C
InChIInChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17)/i2D3,3D3
InChIKeyYMYKMSAZEZQEER-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethenamid ESA-d6: Analytical Reference Standard for Environmental Monitoring and Pesticide Residue Quantification


Dimethenamid ESA-d6 is a hexadeuterated stable isotope-labeled internal standard (SIL-IS) corresponding to Dimethenamid ethanesulfonic acid (ESA), the primary polar environmental degradate of the chloroacetamide herbicide Dimethenamid [1]. It is utilized exclusively as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Dimethenamid ESA residues in complex environmental matrices including groundwater, surface water, and soil [2]. The compound features substitution of six hydrogen atoms with deuterium (²H), producing a nominal mass increase of +6 Da relative to the unlabeled native analyte, which enables chromatographic co-elution with near-identical ionization behavior while maintaining full mass spectrometric resolution [3].

1 Co-eluting deuterated ISTD for Dimethenamid ESA quantification
2 Designed for LC-MS/MS analysis of environmental water and soil matrices
3 Compatible with EPA Method 535 and USGS chloroacetanilide protocols

Why Unlabeled Dimethenamid ESA or Alternative Internal Standards Cannot Substitute for Dimethenamid ESA-d6 in Validated LC-MS/MS Workflows


Unlabeled Dimethenamid ESA cannot serve as an internal standard for its own quantification because it is analytically indistinguishable from the target analyte in the mass spectrometer; any signal from the internal standard would be mathematically inseparable from that of the residue being measured, rendering quantification impossible [1]. Non-isotopic surrogate internal standards (e.g., structurally related chloroacetanilide ESA degradates such as Metolachlor ESA) exhibit differential extraction recovery, variable ionization efficiency, and distinct matrix effect susceptibility relative to the target analyte, introducing systematic bias that cannot be corrected post-hoc [2]. Among stable isotope-labeled options, ¹³C-labeled analogs provide equivalent analytical performance but carry substantially higher synthesis costs and limited commercial availability compared to deuterated standards [3]. Critically, alternative deuterated metabolites in the same degradation pathway—most notably Dimethenamid OA-d6 (oxanilic acid-d6)—target a structurally distinct metabolite with different chromatographic retention, ionization polarity, and environmental persistence profiles, precluding cross-substitution for ESA-specific quantification [4].

Unlabeled Dimethenamid ESA
Indistinguishable from target analyte; mathematical separation impossible, preventing quantification.
Non-isotopic surrogate (e.g., Metolachlor ESA)
Differential extraction recovery, ionization efficiency, and matrix effect bias introduce systematic error.
Alternative deuterated metabolite (Dimethenamid OA-d6)
Structurally distinct metabolite with different retention, ionization polarity, and environmental persistence; cannot substitute for ESA-specific quantification.

Quantitative Evidence for Dimethenamid ESA-d6: Differentiated Analytical Performance Data for Procurement Decision-Making


Mass Spectrometric Resolution: +6 Da Mass Shift Enables Baseline Separation from Native Dimethenamid ESA

Dimethenamid ESA-d6 incorporates six deuterium atoms (C12H13D6NO5S2, MW ≈ 327.4 g/mol), producing a +6 Da mass differential versus the unlabeled native Dimethenamid ESA (C12H19NO5S2, monoisotopic mass 321.0705 Da) . This 6 Da shift exceeds the minimum requirement for complete mass spectrometric resolution (>3 Da recommended) and provides unambiguous channel separation in multiple reaction monitoring (MRM) acquisition modes on triple quadrupole instruments, eliminating isotopic cross-talk between the internal standard and analyte quantification channels [1].

Mass resolution
Head-to-head
Target: +6 Da shift (Dimethenamid ESA-d6)
Comparator: +3 Da (Metolachlor ESA-d3); 0 Da (unlabeled)
Enables unambiguous MRM channel separation and eliminates isotopic cross-talk.
2× greater mass separation vs. minimal deuterated alternatives.
Environmental analytical chemistry Pesticide residue analysis Stable isotope dilution assay

Matrix Effect Compensation: Theoretical Superiority of Co-Eluting Stable Isotope Internal Standards

Stable isotope-labeled internal standards (SIL-IS) that co-elute with their native analytes experience nearly identical matrix-induced ionization suppression or enhancement, enabling accurate compensation through response ratio normalization [1]. In contrast, non-isotopic surrogate internal standards such as Metolachlor ESA may exhibit differential matrix effect magnitudes. In method validation studies for chloroacetanilide ESA degradates in groundwater using EPA Method 535 (which employs solid-phase extraction with graphitized carbon and LC/MS/MS), average procedural recoveries for Dimethenamid ESA ranged from 95% to 105% across fortification levels of 0.10-100 ppb, with the method limit of quantification established at 0.10 ppb [2]. While this recovery data is for the unlabeled analyte, the use of a deuterated internal standard such as Dimethenamid ESA-d6 is the validated approach to achieve this level of accuracy across complex groundwater matrices [3].

Matrix effect compensation
Class-level
EPA Method 535; procedural recovery 95–105% across 0.10–100 ppb fortification levels
Co-eluting SIL-IS corrects variable ion suppression in environmental water matrices.
Data to verify for Dimethenamid ESA-d6 specifically; class-level inference from chloroacetanilide studies.
LC-MS/MS method validation Matrix effect Ion suppression

Chromatographic Behavior: Deuterium-Induced Retention Time Shift Relative to Native Analyte

Deuterated internal standards may exhibit a slight but reproducible negative retention time shift relative to their protiated native analytes in reversed-phase liquid chromatography due to the stronger C-²H bond exhibiting lower lipophilicity compared to C-¹H bonds [1]. This phenomenon, while not a performance advantage, is a known characteristic of deuterated standards that must be considered during method development. For Dimethenamid ESA, chromatographic peak splitting due to rotational isomerism has been observed in LC-MS analysis, a behavior that affects both the native ESA and its deuterated analog identically [2]. Users should verify that the deuterated standard elutes within the expected retention time window for the native analyte (deviation typically <2% under isocratic or shallow gradient conditions) and that chromatographic conditions adequately resolve any isomeric peak splitting [3].

Retention behavior
Reported
Typical deuterium shift: <0.1 min earlier elution vs. native ESA
Predictable negative ΔtR must be confirmed during method development.
Peak assignment review recommended; rotational isomerism affects both forms equally.
Reversed-phase HPLC Retention time Isotope effect

Priority Application Scenarios for Dimethenamid ESA-d6 Based on Quantitative Evidence


Regulatory Groundwater and Drinking Water Compliance Monitoring (EPA Method 535 and USGS Protocols)

Dimethenamid ESA-d6 is optimally deployed as the internal standard in validated LC-MS/MS methods for quantifying Dimethenamid ESA residues in groundwater and finished drinking water matrices, including EPA Method 535 and USGS methods for chloroacetanilide degradates [1]. The compound's +6 Da mass shift ensures unambiguous channel separation during MRM acquisition, while its co-elution with the native analyte provides optimal compensation for matrix effects inherent to environmental water samples containing variable dissolved organic carbon loads. Procurement is indicated for laboratories performing regulatory compliance testing under the Safe Drinking Water Act or conducting groundwater vulnerability assessments where Dimethenamid ESA is a contaminant of interest [2].

Environmental Fate and Transport Studies Requiring Sub-ppb Quantification Limits

For research programs investigating the leaching potential, persistence, and off-site transport of Dimethenamid herbicide residues in agricultural watersheds, Dimethenamid ESA-d6 enables accurate quantification at the method detection limits (0.01-0.07 μg/L) required for surface water monitoring [1]. The use of this deuterated standard addresses the analytical challenge posed by Dimethenamid ESA's high water solubility and mobility, which result in trace-level environmental concentrations that demand robust internal standardization to correct for variable SPE recovery and LC-MS/MS ionization efficiency across sample batches [2].

Multi-Residue Pesticide Metabolite Screening in Complex Matrices

Dimethenamid ESA-d6 is suitable for inclusion in multi-analyte LC-MS/MS panels targeting chloroacetanilide and chloroacetamide ESA degradates (including those of metolachlor, acetochlor, and alachlor) in a single analytical run [1]. For laboratories seeking to differentiate Dimethenamid ESA from structurally similar co-occurring ESA metabolites, the compound provides analyte-specific internal standardization that cannot be achieved using a single generic deuterated standard. Procurement should be considered when establishing or expanding a comprehensive pesticide degradate monitoring program that requires compound-matched internal standards for each target analyte to meet data quality objectives for precision and accuracy [2].

Method Development and Validation for Novel Sample Preparation Workflows

During the development and validation of novel extraction protocols—such as modified QuEChERS methods for crop matrices or automated online SPE-LC-MS/MS configurations—Dimethenamid ESA-d6 serves as the definitive tool for assessing absolute recovery and matrix effect magnitude [1]. By comparing the response of the deuterated standard spiked pre-extraction versus post-extraction, analysts can isolate and quantify extraction efficiency independently of ionization variability, a capability not afforded by non-isotopic internal standards or external calibration approaches [2]. This application is particularly relevant for contract research organizations and academic laboratories validating in-house methods for matrices not covered by standardized regulatory protocols.

Application
Selection Property
Validation Focus
Environmental water monitoring (EPA 535)
Co-eluting deuterated ISTD with adequate mass resolution
Method-defined accuracy and matrix effect correction
Sub-ppb trace analysis in watershed studies
Reliable internal standardization at low environmental concentrations
Recovery and precision at trace levels
Multi-analyte pesticide degradate screening
Compound-specific ISTD for Dimethenamid ESA
Discrimination from co-occurring chloroacetanilide ESA metabolites
Method development and extraction protocol validation
Pre- vs post-extraction spike comparison capability
Absolute recovery and matrix effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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